molecular formula C23H17ClN4O4 B2833653 1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea CAS No. 1172477-99-4

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

Cat. No. B2833653
CAS RN: 1172477-99-4
M. Wt: 448.86
InChI Key: NOPDCRHSEAMGFJ-UHFFFAOYSA-N
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Description

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea is a useful research compound. Its molecular formula is C23H17ClN4O4 and its molecular weight is 448.86. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Chemical Properties

Synthetic Methods and Chemical Reactions : Research has been conducted on the synthesis of quinazoline derivatives, including methods that may involve compounds structurally similar to the one . For instance, the synthesis of new 1,3-oxazolyl-7-chloroquinazolin-4(3H)ones and their evaluation for antimicrobial activities highlights the importance of quinazoline derivatives in the development of new antimicrobial agents (Patel & Shaikh, 2011). Additionally, the creation of dialkyl 2,2′-[carbonylbis(azanediyl)]dibenzoates via Curtius Rearrangement demonstrates innovative approaches to synthesizing urea derivatives with potential applications in various fields of medicinal chemistry (Khouili et al., 2021).

Biological Applications

Antimicrobial Activity : Quinazoline derivatives have been studied for their potential antimicrobial effects. For example, compounds with quinazoline structures have shown good activity against standard drugs in antimicrobial evaluations, indicating their potential as novel antimicrobial agents (Patel & Shaikh, 2011).

Antineoplastic Properties : Novel urea and bis-urea derivatives, including those with quinazoline structures, have been synthesized and evaluated for their antiproliferative activity in vitro against cancer cell lines. These studies suggest the potential of such compounds in the development of new cancer therapies (Perković et al., 2016).

Corrosion Inhibition : The evaluation of quinazoline derivatives for their corrosion inhibition properties on mild steel in acidic solutions has been reported. This research indicates that the structural elements within quinazoline derivatives can significantly impact their effectiveness as corrosion inhibitors (Kadhim et al., 2017).

properties

IUPAC Name

1-(1,3-benzodioxol-5-yl)-3-[3-(4-chlorophenyl)-2-methyl-4-oxoquinazolin-6-yl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17ClN4O4/c1-13-25-19-8-4-15(10-18(19)22(29)28(13)17-6-2-14(24)3-7-17)26-23(30)27-16-5-9-20-21(11-16)32-12-31-20/h2-11H,12H2,1H3,(H2,26,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NOPDCRHSEAMGFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C(C=C2)NC(=O)NC3=CC4=C(C=C3)OCO4)C(=O)N1C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17ClN4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Benzo[d][1,3]dioxol-5-yl)-3-(3-(4-chlorophenyl)-2-methyl-4-oxo-3,4-dihydroquinazolin-6-yl)urea

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